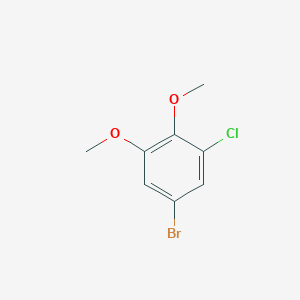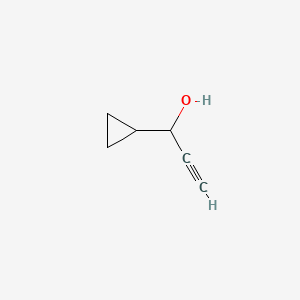
1-Cyclopropylprop-2-yn-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
1-Cyclopropylprop-2-yn-1-ol can be synthesized through several methods. One common synthetic route involves the reaction of cyclopropanecarboxaldehyde with ethynylmagnesium bromide in tetrahydrofuran (THF) at low temperatures . The reaction mixture is typically stirred at 0°C for a few hours before being quenched with saturated aqueous ammonium chloride and warmed to room temperature . The resulting product is then purified through flash chromatography to obtain this compound with high purity .
Chemical Reactions Analysis
1-Cyclopropylprop-2-yn-1-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form cyclopropylpropan-1-ol using reducing agents like lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Cyclopropylprop-2-yn-1-ol has various applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-Cyclopropylprop-2-yn-1-ol exerts its effects involves its interaction with various molecular targets. The compound can act as a substrate or inhibitor for certain enzymes, affecting metabolic pathways and biochemical reactions. Its cyclopropyl group can introduce strain into molecular structures, influencing the reactivity and stability of the compound .
Comparison with Similar Compounds
1-Cyclopropylprop-2-yn-1-ol can be compared with other similar compounds, such as:
1-Cyclopropylprop-2-yn-1-amine: Similar structure but with an amine group instead of a hydroxyl group.
1-Cyclopropylprop-2-yn-1-thiol: Similar structure but with a thiol group instead of a hydroxyl group.
1-Cyclopropylprop-2-yn-1-ether: Similar structure but with an ether group instead of a hydroxyl group.
These compounds share the cyclopropylprop-2-yn backbone but differ in their functional groups, leading to variations in their chemical properties and reactivity.
Properties
IUPAC Name |
1-cyclopropylprop-2-yn-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O/c1-2-6(7)5-3-4-5/h1,5-7H,3-4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFQRIJRWUCDRPN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC(C1CC1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50321813 |
Source


|
| Record name | 1-cyclopropylprop-2-yn-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50321813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
96.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1656-85-5 |
Source


|
| Record name | 1656-85-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=382127 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-cyclopropylprop-2-yn-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50321813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
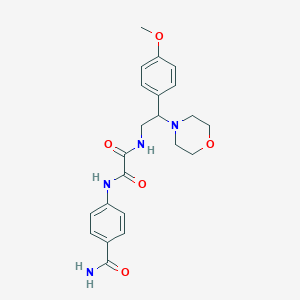
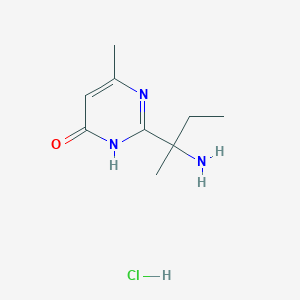
![3-methoxy-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide](/img/structure/B2508933.png)
![1-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-3-[4-(4-chlorobenzoyl)phenoxy]propan-2-ol](/img/structure/B2508935.png)

![4-(2-methyl-1,3-oxazol-4-yl)-N-[(thiophen-2-yl)(thiophen-3-yl)methyl]benzene-1-sulfonamide](/img/structure/B2508938.png)
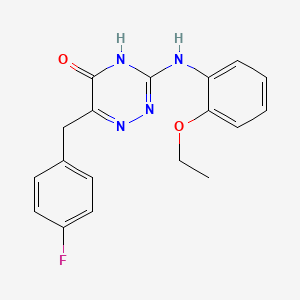
![Tert-butyl 4-[4-[(2-chloropropanoylamino)methyl]-2-fluorophenyl]piperazine-1-carboxylate](/img/structure/B2508943.png)
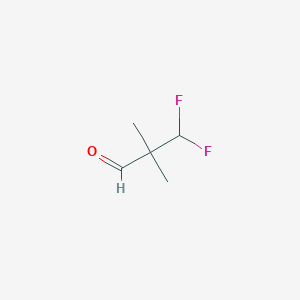
![1-(4-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazine-1-carbonyl)thiazol-2-yl)-3-(3-chlorophenyl)urea](/img/structure/B2508945.png)
![2-Chloro-5-{[(2,4-dichlorobenzyl)oxy]methyl}-1,3-thiazole](/img/structure/B2508946.png)
![2,6-Di(tert-butyl)-4-{5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzenol](/img/structure/B2508948.png)
![N-{[5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]methyl}-2-(trifluoromethyl)benzamide](/img/structure/B2508952.png)
